5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with phenoxymethyl and thiophen-3-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction using phenol and a suitable leaving group such as a halide.
Introduction of Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be added via a coupling reaction, such as a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxymethyl or thiophen-3-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Phenol with a halide under basic conditions for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or the substituent groups.
Reduction: Reduced forms of the substituent groups.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Signal Transduction Pathways: Influencing pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
- 5-(phenoxymethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide
- 5-(phenoxymethyl)-N-(furan-3-ylmethyl)-1H-pyrazole-3-carboxamide
- 5-(phenoxymethyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
Uniqueness
5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide is unique due to the specific combination of substituents on the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new materials and pharmaceuticals with tailored properties.
Properties
IUPAC Name |
5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(17-9-12-6-7-22-11-12)15-8-13(18-19-15)10-21-14-4-2-1-3-5-14/h1-8,11H,9-10H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEBDWRSLYYQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NN2)C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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